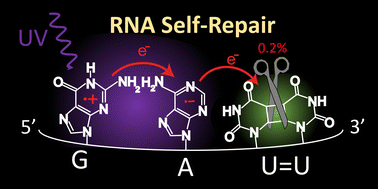UV-driven self-repair of cyclobutane pyrimidine dimers in RNA†
Chemical Communications Pub Date: 2023-10-27 DOI: 10.1039/D3CC04013E
Abstract
Nucleic acids can be damaged by ultraviolet (UV) irradiation, forming structural photolesions such as cyclobutane-pyrimidine-dimers (CPD). In modern organisms, sophisticated enzymes repair CPD lesions in DNA, but to our knowledge, no RNA-specific enzymes exist for CPD repair. Here, we show for the first time that RNA can protect itself from photolesions by an intrinsic UV-induced self-repair mechanism. This mechanism, prior to this study, has exclusively been observed in DNA and is based on charge transfer from CPD-adjacent bases. In a comparative study, we determined the quantum yields of the self-repair of the CPD-containing RNA sequence, GAU = U to GAUU (0.23%), and DNA sequence, d(GAT = T) to d(GATT) (0.44%), upon 285 nm irradiation via UV/Vis spectroscopy and HPLC analysis. After several hours of irradiation, a maximum conversion yield of ∼16% for GAU = U and ∼33% for d(GAT = T) was reached. We examined the dynamics of the intermediate charge transfer (CT) state responsible for the self-repair with ultrafast UV pump – IR probe spectroscopy. In the dinucleotides GA and d(GA), we found comparable quantum yields of the CT state of ∼50% and lifetimes on the order of several hundred picoseconds. Charge transfer in RNA strands might lead to reactions currently not considered in RNA photochemistry and may help understanding RNA damage formation and repair in modern organisms and viruses. On the UV-rich surface of the early Earth, these self-stabilizing mechanisms likely affected the selection of the earliest nucleotide sequences from which the first organisms may have developed.


Recommended Literature
- [1] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [2] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [3] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [4] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†
- [5] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [6] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [7] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [8] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [9] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [10] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†










